2-Methyl-4-morpholinoquinoline
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Overview
Description
2-Methyl-4-morpholinoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a morpholine ring in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-morpholinoquinoline typically involves the reaction of 2-methylquinoline with morpholine under specific conditions. One common method includes the use of a catalyst such as copper(I) iodide in the presence of a base like potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-morpholinoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Scientific Research Applications
2-Methyl-4-morpholinoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pharmacological properties, it is explored as a potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-Methyl-4-morpholinoquinoline involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cell signaling pathways, leading to reduced cell migration and adhesion .
Comparison with Similar Compounds
2-Morpholinoquinoline: Similar structure but lacks the methyl group at the 2-position.
4-Anilinoquinoline: Contains an aniline group instead of a morpholine ring.
2-Methylquinoline: Lacks the morpholine ring.
Uniqueness: 2-Methyl-4-morpholinoquinoline is unique due to the presence of both a methyl group at the 2-position and a morpholine ring at the 4-position. This combination enhances its biological activity and pharmacological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(2-methylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)12-4-2-3-5-13(12)15-11/h2-5,10H,6-9H2,1H3 |
InChI Key |
MVHYZDDSGBXCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCOCC3 |
Origin of Product |
United States |
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